3,4-Difluorophenylacetonitrile

Process Chemistry Antiviral Synthesis Baloxavir Marboxil

3,4-Difluorophenylacetonitrile (CAS 658-99-1) is a fluorinated aromatic nitrile classified as a benzyl cyanide derivative. With a molecular formula of C₈H₅F₂N and a molecular weight of 153.13 g/mol, it features two fluorine atoms at the 3- and 4-positions of the phenyl ring, which confer enhanced lipophilicity (XLogP3-AA = 1.8) and metabolic stability to derived compounds.

Molecular Formula C8H5F2N
Molecular Weight 153.13 g/mol
CAS No. 658-99-1
Cat. No. B1294414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluorophenylacetonitrile
CAS658-99-1
Molecular FormulaC8H5F2N
Molecular Weight153.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC#N)F)F
InChIInChI=1S/C8H5F2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2
InChIKeyGNPYERUNJMDEFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluorophenylacetonitrile (CAS 658-99-1): A Critical Fluorinated Building Block for Pharmaceutical and Agrochemical Synthesis


3,4-Difluorophenylacetonitrile (CAS 658-99-1) is a fluorinated aromatic nitrile classified as a benzyl cyanide derivative . With a molecular formula of C₈H₅F₂N and a molecular weight of 153.13 g/mol, it features two fluorine atoms at the 3- and 4-positions of the phenyl ring, which confer enhanced lipophilicity (XLogP3-AA = 1.8) and metabolic stability to derived compounds [1]. This versatile intermediate is widely employed in organic synthesis, particularly in the pharmaceutical and agrochemical sectors, where it serves as a key building block for complex molecules . Its unique substitution pattern makes it a valuable tool in drug discovery and development projects requiring specific electronic and steric profiles [2].

Why 3,4-Difluorophenylacetonitrile Cannot Be Simply Replaced by a Generic Fluorinated Phenylacetonitrile Analog


Substituting 3,4-Difluorophenylacetonitrile with a structurally similar analog, such as the 3,5- or 2,4-difluoro isomer, is not a straightforward procurement decision. The specific positioning of the fluorine atoms critically dictates the compound's electronic distribution, reactivity, and physical state, which in turn influences downstream synthesis outcomes and final product properties [1]. For instance, the 3,4-substitution pattern leads to a liquid physical state at room temperature, unlike the solid 3,5-isomer (mp 35-38°C), affecting handling, solubility, and reaction kinetics [2]. Furthermore, research has demonstrated that the fluorination pattern can lead to orders-of-magnitude differences in biological activity, as seen in a study where the 2,4-difluorophenyl analog of a thiazole inhibitor was over 30 times more potent than the 3,4-difluorophenyl version [3]. This underscores that the specific regioisomer is not an interchangeable commodity but a distinct chemical entity with unique performance characteristics.

3,4-Difluorophenylacetonitrile: A Comparative Performance Analysis Against Its Closest Analogs for Informed Procurement


Validated High-Yield Performance in Multi-Kilo Scale Drug Synthesis

The 3,4-difluorophenyl moiety is a critical fragment in the synthesis of Baloxavir marboxil, a globally approved influenza drug. A patent for a key intermediate demonstrates the scalability and reliability of this specific building block. In a multi-kilogram scale process, a nucleophilic substitution reaction using a 3,4-difluorophenylacetonitrile derivative achieved a reproducible high yield of 97.7% (110.00 g from 100.00 g of starting material) [1]. This level of process robustness is a direct result of the favorable electronic and steric properties conferred by the 3,4-substitution pattern. While other fluorinated phenylacetonitriles (e.g., 2,4- or 3,5-isomers) could theoretically serve as building blocks, they lack this documented, high-yielding, large-scale precedent in a commercialized drug synthesis [2].

Process Chemistry Antiviral Synthesis Baloxavir Marboxil

Differentiation by Physical State: Simplifying Industrial Handling and Formulation

A key, often overlooked, differentiator is the physical state of the regioisomer. 3,4-Difluorophenylacetonitrile is a liquid at room temperature (bp 110-111°C at 13 mmHg) [1]. In contrast, a close analog, 3,5-Difluorophenylacetonitrile (CAS 122376-76-5), is a solid with a melting point of 35-38°C [2]. This fundamental difference has practical consequences. Liquids are generally easier to handle, dispense, and dissolve in large-scale manufacturing processes, potentially reducing solvent use and processing time. The liquid state of the 3,4-isomer can be a decisive factor for process chemists optimizing for robust, scalable workflows, particularly in continuous flow chemistry where precise liquid metering is essential.

Physicochemical Properties Formulation Science Process Engineering

Counter-Intuitive Selectivity: A Cautionary Example from Enzyme Inhibition

A head-to-head comparison of fluorinated thiazole derivatives revealed a stark difference in biological activity dictated solely by the fluorine substitution pattern. Against the enzyme glutathione reductase (GR), 2-amino-4-(2,4-difluorophenyl) thiazole exhibited an IC50 of 0.64 µM. The derivative made from 3,4-difluorophenylacetonitrile, 4-(3,4-difluorophenyl)-1,3-thiazole-2-amino, was significantly less potent, with an IC50 of 21 µM [1]. This represents an approximately 33-fold loss in potency. This finding is a powerful illustration that the 3,4-pattern is not universally optimal, but rather it is a specific tool that can fine-tune biological activity in ways other isomers cannot. The unique electronic profile of the 3,4-isomer makes it invaluable for programs needing to dial down activity for a specific target or achieve a novel selectivity profile opposite to that of the 2,4-isomer [2].

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Lipophilicity Control: A Measurable Advantage for Pharmacokinetic Optimization

The experimental LogP value offers a precise, quantifiable metric for comparing the influence of different substitution patterns on lipophilicity. 3,4-Difluorophenylacetonitrile has a reported LogP of 2.03088 . This value represents a significant increase over non-fluorinated phenylacetonitrile and provides a different pharmacokinetic profile compared to other difluoro isomers. For example, a computed XLogP3-AA value of 1.8 is reported for the 3,4-isomer [1]. This specific lipophilicity falls within the optimal range for oral bioavailability, balancing membrane permeability with aqueous solubility. By selecting the 3,4-isomer, medicinal chemists can precisely dial in the lipophilicity of their lead compounds, a critical parameter for optimizing ADME properties.

Drug Metabolism Lipophilicity ADME Properties

Commercial Scalability: A Metric Ton-Scale Building Block vs. Gram-Scale Analogs

A critical differentiator for industrial procurement is the established commercial supply chain. 3,4-Difluorophenylacetonitrile is produced at a scale of up to metric tons, with a standard purity of ≥98% (GC) and moisture ≤0.5% [1]. This contrasts sharply with many other difluorophenylacetonitrile regioisomers, which are often only available from custom synthesis suppliers at a gram-to-kilogram scale. The existence of a robust, metric-ton production scale for the 3,4-isomer directly translates to superior supply security, batch-to-batch consistency, and cost-effectiveness for commercial manufacturing. This proven scalability de-risks the transition from preclinical research to clinical development and market supply.

Supply Chain Procurement Scale-Up

Versatile Synthetic Handle for Diverse Downstream Derivatization

The nitrile group in 3,4-Difluorophenylacetonitrile is a versatile synthetic handle that can be transformed into a wide array of functional groups, including carboxylic acids, amines, and amides . This provides access to structurally diverse downstream products. Furthermore, the fluorine atoms at the 3- and 4-positions are known to engage in nucleophilic aromatic substitution (SNAr) reactions, allowing for further functionalization [1]. This dual reactivity (nitrile transformation and aryl fluoride substitution) is a powerful feature for generating molecular complexity. While other difluorophenylacetonitrile isomers also possess these functional groups, the specific electronic environment of the 3,4-substitution pattern can direct reactivity and selectivity in a unique manner compared to, for instance, a sterically hindered 2,6-isomer [2].

Synthetic Methodology Cross-Coupling Building Block

Optimal Deployment Scenarios for 3,4-Difluorophenylacetonitrile in Research and Industry


Commercial-Scale Synthesis of the Antiviral Agent Baloxavir Marboxil

This is the most prominent and validated industrial application. The 3,4-difluorophenylacetonitrile scaffold is a core structural component of the cap-dependent endonuclease inhibitor Baloxavir marboxil (Xofluza™), a first-in-class influenza treatment. The demonstrated ability to use this intermediate in a high-yielding (97.7%) multi-kilo process provides a robust and scalable route for commercial manufacturing, making it the preferred building block for this drug and its analogs. [1]

Synthesis of Glutathione Reductase (GR) Inhibitors for Anticancer Research

The unique activity profile conferred by the 3,4-difluoro substitution pattern, as evidenced by its lower inhibitory potency against GR compared to a 2,4-difluoro analog, makes this compound a valuable starting material for designing selective inhibitors. Researchers aiming to modulate GR activity with a specific, non-maximal effect can use this building block to achieve a desired level of inhibition, avoiding potential off-target effects from overly potent compounds. [2]

Medicinal Chemistry Optimization of Pharmacokinetic Properties

The specific LogP of 2.03 makes the 3,4-difluorophenyl motif a strategic tool for medicinal chemists. When incorporated into a lead compound, it can be used to increase lipophilicity and metabolic stability relative to a non-fluorinated phenyl group, yet offer a different ADME profile compared to other fluorinated isomers. This allows for the precise optimization of drug-like properties in hit-to-lead and lead optimization campaigns.

Development of Agrochemicals and Specialty Materials

Beyond pharmaceuticals, the 3,4-difluorophenyl group is a privileged motif in the agrochemical industry, known to improve the bioavailability and environmental stability of pesticides and herbicides. As a versatile, metric-ton-scale building block, it is a practical choice for the discovery and commercial-scale synthesis of new crop protection agents and specialty chemicals requiring a fluorinated aromatic core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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